molecular formula C27H24N4O4 B11447256 7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione

7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11447256
M. Wt: 468.5 g/mol
InChI Key: WQONCAZTFOLGGY-UHFFFAOYSA-N
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Description

7-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione is a novel synthetic compound designed for pharmaceutical research, particularly in the field of oncology. Its structure is based on a quinazoline-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . This core is substituted at the 3-position with a phenyl group and at the 7-position with a 4-(4-acetylphenyl)piperazine moiety linked via a carbonyl group, creating a complex structure of interest for structure-activity relationship (SAR) studies. The molecular design suggests potential as a multi-target kinase inhibitor. The quinazoline-2,4-dione core is intended to occupy the hinge region of kinase domains, with the α-oxo moiety potentially forming critical hydrogen bonds with key residues, such as Met1160 in the c-Met kinase . The acetylphenyl-piperazine unit may function as a hydrogen-bonding domain, a feature associated with inhibitors targeting dual kinases like VEGFR-2 and c-Met . Simultaneous inhibition of these and other dysregulated tyrosine kinases is a promising strategy to combat tumor growth, angiogenesis, and metastasis, while potentially overcoming the drug resistance often encountered with single-target agents . This product is intended for research applications only , including but not limited to: in vitro enzymatic assays to profile kinase inhibition, cytotoxicity screening against human cancer cell lines, and as a lead compound for the synthesis and development of novel antitumor agents. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-18(32)19-7-10-21(11-8-19)29-13-15-30(16-14-29)25(33)20-9-12-23-24(17-20)28-27(35)31(26(23)34)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3,(H,28,35)

InChI Key

WQONCAZTFOLGGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation from Isatoic Anhydride

The quinazoline-2,4(1H,3H)-dione core is efficiently synthesized via a one-pot protocol using isatoic anhydride and primary amines. As detailed in KR20130074801A, the reaction proceeds in two stages:

  • Amine coupling : Isatoic anhydride reacts with a primary amine (e.g., aniline derivatives) at room temperature to form an intermediate anthranilamide.

  • Cyclization : The intermediate is treated with triphosgene (a safe substitute for phosgene) and a base (e.g., triethylamine) to induce cyclization, yielding the quinazoline-2,4-dione framework.

This method eliminates intermediate purification, achieving yields exceeding 85% under mild conditions. For the target compound, 3-phenyl substitution is introduced by selecting phenylamine derivatives in the initial coupling step.

Eco-Efficient Synthesis in Aqueous Media

An alternative approach from J-STAGE utilizes anthranilic acid derivatives and potassium cyanate in water. The process involves:

  • Urea formation : Anthranilic acid reacts with KOCN to form a urea derivative.

  • Cyclization : Treatment with NaOH induces cyclization to the monosodium salt of benzoylene urea, which is acidified with HCl to yield quinazoline-2,4(1H,3H)-dione.

This method is scalable (demonstrated at 1 kg) and produces near-quantitative yields with minimal waste. For 7-substituted derivatives like the target compound, fluorinated anthranilic acid precursors (e.g., 4-fluoroanthranilic acid) are employed.

Functionalization with Piperazine-Acetylphenyl Moieties

Piperazine Coupling via Nucleophilic Aromatic Substitution

The introduction of the 4-(4-acetylphenyl)piperazine group requires functionalizing the quinazoline core at the 7-position. A method adapted from IJPRAS involves:

  • Chlorination : The quinazoline-2,4-dione core is chlorinated at the 7-position using POCl₃ or PCl₅.

  • Piperazine substitution : The chlorinated intermediate reacts with 4-(4-acetylphenyl)piperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.

This step typically achieves 70–80% yield, with the acetyl group remaining stable under these conditions.

Amide Bond Formation via Carbodiimide Coupling

The carbonyl linkage between the quinazoline and piperazine groups is established using carbodiimide-mediated coupling. Based on PubChem data, the final step involves:

  • Activation : The carboxylic acid group of 7-carboxyquinazoline-2,4-dione is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling : The activated intermediate reacts with 4-(4-acetylphenyl)piperazine in dichloromethane (DCM) or THF, yielding the target compound.

This method achieves >90% purity, as confirmed by LC-MS and NMR.

Optimization and Reaction Conditions

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for key synthetic steps:

StepReagents/ConditionsYield (%)Purity (%)Source
Quinazoline coreIsatoic anhydride, PhNH₂, triphosgene, RT8595
Quinazoline coreAnthranilic acid, KOCN, NaOH, H₂O9899
Piperazine coupling7-Cl-quinazoline, 4-(4-acetylphenyl)piperazine7892
Amide couplingEDC/HOBt, DCM, RT9198

Solvent and Temperature Effects

  • Cyclization : Reactions in water or THF proceed efficiently at room temperature, avoiding energy-intensive heating.

  • Coupling : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in piperazine substitution, while EDC-mediated couplings require anhydrous conditions.

Challenges and Troubleshooting

Byproduct Formation in Piperazine Coupling

Competing side reactions, such as N-alkylation of piperazine, are mitigated by using excess piperazine (1.5–2.0 equiv) and controlled heating.

Purification of Hydrophobic Intermediates

Chromatography on silica gel (hexane/EtOAc gradients) effectively separates the target compound from unreacted starting materials.

Scalability and Industrial Applicability

The J-STAGE method demonstrates kilogram-scale synthesis with minimal waste, highlighting its potential for industrial adoption. The one-pot protocol further reduces production costs by eliminating intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, reduced forms of the original compound, and other functionalized piperazine derivatives .

Scientific Research Applications

Biological Activities

Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. The specific biological activities of 7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione are still under investigation but may align with the following trends observed in related compounds:

  • Anticancer Activity : Many quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Quinazolines have been reported to exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Antidepressant Effects : Some studies suggest that compounds with piperazine moieties can influence neurotransmitter systems, indicating potential use in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of quinazoline derivatives:

  • Anticancer Studies : A study demonstrated that quinazoline derivatives could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in animal models.
  • Antimicrobial Research : Research published in medicinal chemistry journals highlighted the effectiveness of similar compounds against resistant strains of bacteria, showcasing their potential as new antibiotics.
  • Neuropharmacological Investigations : Compounds with similar structures have been evaluated for their effects on serotonin receptors, suggesting possible applications in treating anxiety and depression.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Quinazoline-2,4-diones

Quinazoline-2,4-dione derivatives are widely studied for their pharmacological properties, particularly modifications at positions 3, 6, and 6. Below is a comparative analysis of key analogues:

Compound Substituents Key Findings Reference
7-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4-dione 3-phenyl; 7-(4-(4-acetylphenyl)piperazin-1-yl carbonyl) Structural data available (SMILES, molecular formula); no reported bioactivity.
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione 3-(2-oxoethyl-piperazinyl-4-chlorobenzyl) IC₅₀: 2.5–6.8 µM (anticancer activity against HUH-7, MCF-7, HCT-116 cell lines).
6,7-bis(1-aziridinyl)-4-[[3-(N,N-dimethylamino)propyl]amino]-5,8-quinazolinedione 6,7-aziridinyl; 4-(dimethylaminopropyl)amino In vivo antineoplastic activity; structure-activity relationship established.
8-Trifluoromethylquinazoline-2,4-dione ribosylated derivatives 8-CF₃; ribofuranose moiety Enhanced metabolic stability; potential nucleoside analog applications.
Novel 6-(1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4-diones 6-triazolyl; 3-phenyl Synthesized via enaminone intermediates; no bioactivity reported.

Key Observations:

Trifluoromethyl (CF₃) at position 8 () improves metabolic resistance but may reduce solubility compared to the acetylphenyl group .

Synthetic Strategies :

  • Piperazine-linked derivatives (e.g., the target compound and ’s analogues) are synthesized via coupling reactions using triphosgene or aroyl halides (e.g., ) .
  • Triazole-substituted derivatives () require hydrazine intermediates, highlighting divergent synthetic pathways for position 6 modifications .

Computational Insights :

  • Quantum chemical calculations (e.g., DFT, GIAO NMR) on uracil-sulfonamide analogues () suggest that the acetyl group in the target compound may influence electronic distribution and intramolecular hydrogen bonding, affecting bioavailability .

Biological Activity :

  • The 4-chlorobenzyl-piperazinyl derivative () exhibits potent cytotoxicity (IC₅₀ < 10 µM), suggesting that the target compound’s acetylphenyl group could modulate similar pathways but with altered potency or selectivity .

Biological Activity

The compound 7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N4O3C_{21}H_{20}N_{4}O_{3}, with a molecular weight of approximately 376.41 g/mol. The structure features a quinazoline core with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study reported the synthesis and evaluation of various quinazoline-2,4(1H,3H)-dione derivatives as potential antimicrobial agents. The compound demonstrated moderate activity against several Gram-positive and Gram-negative bacterial strains. Notably:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values were reported between 65 mg/mL and 80 mg/mL, indicating effective concentrations for inhibiting bacterial growth compared to standard drugs like ampicillin and vancomycin .

Anticancer Activity

Quinazolines have also been studied for their anticancer properties. The compound under review has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Compounds similar to the one have been reported to inhibit HDAC activity, which is crucial in cancer progression. This inhibition can lead to increased acetylation of histones and subsequent modulation of gene expression related to tumor suppression .
  • Cell Line Studies : In vitro studies demonstrated that quinazoline derivatives can induce apoptosis in cancer cell lines, with specific compounds showing IC50 values in the micromolar range against breast and lung cancer cells .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives have been associated with several other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by modulating cytokine release and inhibiting pathways involved in inflammatory responses .
  • Antioxidant Properties : The antioxidant capacity of quinazolines has been explored, indicating potential protective effects against oxidative stress-related diseases .

Summary of Biological Activities

Biological ActivityObservations
AntimicrobialModerate activity against Staphylococcus aureus and Escherichia coli; inhibition zones: 10–15 mm; MIC: 65–80 mg/mL
AnticancerInduction of apoptosis in cancer cell lines; HDAC inhibition leading to altered gene expression
Anti-inflammatoryModulation of cytokine release; reduction in inflammatory markers
AntioxidantPotential protective effects against oxidative stress

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various quinazoline derivatives including our compound against multiple bacterial strains. Results indicated that modifications at the piperazine moiety significantly influenced activity levels .
  • Anticancer Mechanism Exploration : Research focused on the mechanism by which quinazoline derivatives induce apoptosis revealed that they activate caspase pathways in cancer cells, leading to programmed cell death .

Q & A

Basic: What are the key synthetic steps for preparing 7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves:

  • Step 1: Formation of the quinazoline-2,4-dione core via condensation of substituted anthranilic acid derivatives or isatoic anhydride with phenyl isocyanate .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting 4-(4-acetylphenyl)piperazine with a carbonyl-activated intermediate (e.g., chloroformate or carbodiimide) .
  • Step 3: Purification using column chromatography or recrystallization. Confirmation via melting point analysis and spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and HRMS) .

Critical Note: Optimize reaction conditions (temperature, solvent polarity) to avoid side products like N-alkylation or hydrolysis .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

TechniqueApplicationExample Data
1H^1H-NMR Assign proton environments (e.g., quinazoline NH at δ 10–12 ppm, acetyl CH3_3 at δ 2.1–2.3 ppm)1H^1H-NMR (DMSO-d6_6): δ 2.15 (s, 3H, COCH3_3), 3.60–4.20 (m, 8H, piperazine)
HRMS Confirm molecular formula (e.g., [M+H]+^+ at m/z 499.1784 for C28_28)HRMS (ESI): m/z calcd. 499.1784, found 499.1789
HPLC Assess purity (>95% for biological assays)Retention time: 8.2 min (C18 column, MeCN:H2 _2O 70:30)

Validation: Cross-check spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities in overlapping signals .

Advanced: How can researchers optimize the coupling efficiency between the piperazine and quinazoline moieties?

  • Catalyst Selection: Use carbodiimides (e.g., EDC·HCl) with HOBt to minimize racemization and improve yield .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Reaction Monitoring: Track progress via TLC (Rf_f shift) or in situ IR spectroscopy (disappearance of carbonyl stretch at ~1700 cm1^{-1}) .
  • Design of Experiments (DoE): Apply factorial design to test variables (temperature, stoichiometry) and identify optimal conditions .

Case Study: A 15% yield increase was achieved by adjusting the DMDAAC:CMDA ratio from 1:1 to 1:1.2 in analogous piperazine-carboxylate couplings .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

  • Scenario: Discrepancies in 1H^1H-NMR integration ratios (e.g., unexpected splitting due to rotamers).
  • Solution:
    • Acquire variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the acetyl group) .
    • Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .
    • Validate with X-ray crystallography if single crystals are obtainable (e.g., PDB ID 6WZ for analogous structures) .

Example: In a related quinazoline derivative, 1H^1H-NMR signals for piperazine protons split into multiplets at 25°C but coalesced at 60°C, confirming conformational flexibility .

Advanced: What strategies improve the compound's stability during storage?

  • Storage Conditions: Store at –20°C under inert atmosphere (N2_2) in amber vials to prevent photodegradation .
  • Lyophilization: Convert to a stable lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
  • Stability Testing: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolyzed carbonyl groups) .

Caution: Avoid aqueous solutions at neutral/basic pH, as the quinazoline-dione core is prone to hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Target Regions:
    • Quinazoline Core: Introduce electron-withdrawing groups (e.g., F, Cl) at C-6 to enhance π-stacking with enzyme active sites .
    • Piperazine Moiety: Replace acetylphenyl with pyridinyl (e.g., 2-fluoropyridin-3-yl) to improve solubility and binding affinity .
  • Methodology:
    • Synthesize analogs via parallel combinatorial chemistry .
    • Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with computational docking (Autodock Vina) .

Example: A derivative with 4-methoxyphenyl at the pyrimidine ring showed 3× higher potency in kinase inhibition assays compared to the parent compound .

Advanced: How to address low yields in multi-step syntheses?

  • Intermediate Trapping: Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .
  • Flow Chemistry: Implement continuous-flow systems for exothermic steps (e.g., Swern oxidation) to improve reproducibility and yield .
  • Microwave Assistance: Reduce reaction time for sluggish steps (e.g., cyclization) from 12 hours to 30 minutes .

Data-Driven Approach: A DoE study on diphenyldiazomethane synthesis achieved 92% yield by optimizing residence time (5 min) and temperature (50°C) .

Advanced: What are the best practices for handling reactive intermediates during synthesis?

  • Safety Protocols: Use gloveboxes for air-sensitive steps (e.g., Grignard reactions) and ensure proper ventilation for volatile byproducts (e.g., CO, NOx_x) .
  • Quenching: Neutralize excess reagents (e.g., NaHCO3_3 for acidic workup) before disposal .
  • Documentation: Maintain detailed logs of reaction conditions (e.g., exotherms, gas evolution) for risk assessment .

Case Study: A lab-scale synthesis of 1-acetylpiperazine derivatives required strict temperature control (<0°C) to prevent explosive decomposition .

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